

Check Availability & Pricing

# Tolnapersine: A Technical Whitepaper on a Centrally Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tolnapersine** is a centrally acting muscle relaxant that has been investigated as a potential therapeutic agent for the relief of acute muscle spasms. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. Preclinical and early-phase clinical studies showed promise for its efficacy and a favorable safety profile, particularly a lack of sedative effects compared to other muscle relaxants. However, a pivotal Phase 3 clinical trial failed to meet its primary efficacy endpoints. This technical guide provides an in-depth overview of **Tolnapersine**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols from key studies.

#### Introduction

**Tolnapersine** is a non-opioid, centrally acting skeletal muscle relaxant. It was under development by Neurana Pharmaceuticals for the treatment of acute, painful muscle spasms of the back.[1] Unlike many other drugs in its class, **Tolnapersine** was purported to have a favorable side-effect profile, notably a lack of somnolence and cognitive impairment.[2] This whitepaper will delve into the technical details of **Tolnapersine**, presenting a comprehensive analysis of its pharmacological profile and clinical evaluation.



#### **Mechanism of Action**

**Tolnapersine** exerts its muscle relaxant effects through a dual mechanism of action primarily centered on the inhibition of neuronal signaling in the spinal cord.[3] It functions as a blocker of both voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).
[3] This combined action leads to a predominant presynaptic inhibition of neurotransmitter release from primary afferent endings, thereby depressing spinal reflexes.[3]

#### **Signaling Pathway of Tolnapersine's Action**

The following diagram illustrates the proposed signaling pathway through which **Tolnapersine** mediates its effects on neuronal excitability and muscle relaxation.





Click to download full resolution via product page

Caption: Proposed mechanism of action of **Tolnapersine** at the presynaptic terminal.



#### **Preclinical Data**

Preclinical studies on **Tolnapersine** and its analogs focused on their effects on spinal reflexes in vitro and in vivo. A key study by Kocsis et al. (2005) investigated the spinal reflex depressant mechanism of **Tolnapersine**.

#### **Quantitative Data from Preclinical Studies**

The following table summarizes the 50% inhibitory concentration (IC50) values of **Tolnapersine** and related compounds on different components of the dorsal root-evoked ventral root potential (DR-VRP) in an isolated hemisected spinal cord preparation from 6-day-old rats.[3]

| Compound     | Monosynaptic<br>Peak (μΜ) | EPSP Integral<br>(μΜ) | EPSP<br>Amplitude<br>(μΜ) | Late EPSP<br>Integral (μM) |
|--------------|---------------------------|-----------------------|---------------------------|----------------------------|
| Tolnapersine | 225 ± 25                  | 180 ± 20              | 200 ± 22                  | 150 ± 18                   |
| Eperisone    | 150 ± 15                  | 120 ± 12              | 130 ± 14                  | 100 ± 10                   |
| Lanperisone  | 120 ± 13                  | 90 ± 10               | 100 ± 11                  | 80 ± 9                     |
| Inaperisone  | 100 ± 11                  | 75 ± 8                | 85 ± 9                    | 65 ± 7                     |
| Silperisone  | 80 ± 9                    | 60 ± 7                | 70 ± 8                    | 50 ± 6                     |
| Lidocaine    | 450 ± 40                  | 350 ± 30              | 400 ± 35                  | 300 ± 25                   |

#### **Clinical Studies**

**Tolnapersine** has been evaluated in several clinical trials, including a Phase 1 study on CNS effects, a Phase 2 dose-ranging study (STAR), and a pivotal Phase 3 trial (RESUME-1).

#### Phase 1 CNS Effects Study

A randomized, 4-period, crossover study in 39 healthy volunteers was conducted to investigate the effects of **Tolnapersine** on driving performance, sleepiness, and cognitive function.[4]



| Preferred Term | Placebo (N=36)<br>n (%) | Tolnapersine<br>200mg (N=36)<br>n (%) | Tolnapersine<br>400mg (N=38)<br>n (%) | Cyclobenzapri<br>ne 10mg<br>(N=36) n (%) |
|----------------|-------------------------|---------------------------------------|---------------------------------------|------------------------------------------|
| Any TEAE       | 7 (19.4)                | 2 (5.6)                               | 6 (15.8)                              | 12 (33.3)                                |
| Somnolence     | 1 (2.8)                 | 0                                     | 2 (5.3)                               | 9 (25.0)                                 |
| Headache       | 1 (2.8)                 | 0                                     | 5 (13.2)                              | 0                                        |
| Fatigue        | 1 (2.8)                 | 0                                     | 0                                     | 2 (5.6)                                  |
| Arthralgia     | 1 (2.8)                 | 1 (2.8)                               | 0                                     | 0                                        |
| Nausea         | 1 (2.8)                 | 1 (2.8)                               | 0                                     | 0                                        |
| Diarrhea       | 0                       | 0                                     | 0                                     | 1 (2.8)                                  |
| Lethargy       | 0                       | 0                                     | 0                                     | 1 (2.8)                                  |
| Paresthesia    | 0                       | 0                                     | 0                                     | 1 (2.8)                                  |

#### **Phase 2 STAR Study**

The STAR study was a double-blind, randomized, placebo-controlled, dose-ranging Phase 2 trial to evaluate the safety and efficacy of **Tolnapersine** in subjects with acute back pain due to muscle spasm.[5]

Efficacy: Mean Change from Baseline in Numeric Rating Scale (NRS) for Pain "Right Now" on Day 14[5]

| Treatment Group         | Mean Change from Baseline |  |
|-------------------------|---------------------------|--|
| Placebo                 | -3.5                      |  |
| Tolnapersine 50 mg TID  | -4.2                      |  |
| Tolnapersine 100 mg TID | -4.0                      |  |
| Tolnapersine 150 mg TID | -3.7                      |  |
| Tolnapersine 200 mg TID | -4.4                      |  |



TID: three times a day

Safety: Overall Adverse Events[5]

| Tolnapersine (n=337)       | Placebo (n=78) |      |
|----------------------------|----------------|------|
| Overall Adverse Events (%) | 18.1           | 14.1 |

#### Phase 3 RESUME-1 Study

The RESUME-1 study was a double-blind, randomized, placebo-controlled Phase 3 trial designed to assess the efficacy and safety of **Tolnapersine** for the relief of muscle spasm associated with acute, painful musculoskeletal conditions in 1,004 patients.[6][7] The primary endpoint was the patient-reported pain "right now" at Day 14 as measured by the Numerical Rating Scale (NRS).[8]

Outcome: The RESUME-1 study failed to meet its primary and key secondary endpoints.[7][8] While **Tolnapersine** was found to be safe and well-tolerated, with somnolence rates similar to placebo, it did not demonstrate a statistically significant improvement in pain compared to placebo at Day 14.[8] Following these results, Neurana Pharmaceuticals announced it was exploring strategic alternatives.[7]

## Experimental Protocols In Vitro Spinal Cord Preparation (based on Kocsis et al., 2005)

- Objective: To investigate the effects of Tolnapersine on spinal reflex potentials.
- Model: Isolated hemisected spinal cord from 6-day-old Wistar rats.
- Procedure:
  - Rats are decapitated, and the spinal cord is dissected in a cooled, oxygenated Krebs solution.
  - The spinal cord is hemisected along the midline.



- The hemisected cord is placed in a recording chamber and superfused with oxygenated
   Krebs solution at a constant temperature.
- A suction electrode is used to stimulate a dorsal root (L3-L5), and another suction electrode records the evoked ventral root potential (VRP) from the corresponding ventral root.
- After establishing a stable baseline recording, **Tolnapersine** or other compounds are added to the superfusion solution at increasing concentrations.
- The effects on the monosynaptic and polysynaptic components of the VRP are recorded and analyzed.



Click to download full resolution via product page

Caption: Experimental workflow for the in vitro spinal cord preparation.

#### Phase 1 CNS Effects Study Driving Simulation

- Objective: To assess the impact of Tolnapersine on driving performance.
- Methodology: A validated driving simulation test was used.[4]
- Simulator: Cognitive Research Corporation's Driving Simulator (CRCDS Mini-Sim).
- Procedure:
  - Healthy volunteers are randomized to receive **Tolnapersine** (200 mg and 400 mg),
     placebo, or a positive control (cyclobenzaprine 10 mg) three times a day.[4]
  - Participants undergo a simulated driving test under standardized conditions.



- The primary endpoint is the Standard Deviation of Lateral Position (SDLP), which measures the weaving of the vehicle.[4]
- Secondary endpoints include other measures of driving performance, sleepiness (e.g., Karolinska Sleepiness Scale), and cognitive function.[4]

## Assessment of Treatment-Emergent Adverse Events (TEAEs)

- Objective: To monitor and record the safety profile of **Tolnapersine** in clinical trials.
- Procedure:
  - At each study visit, subjects are questioned about any new or worsening medical conditions since the last visit.
  - All reported AEs are documented in the subject's source documents and the electronic case report form (eCRF).
  - Each AE is assessed for its severity (mild, moderate, severe), seriousness, and relationship to the study drug.
  - Serious adverse events (SAEs) are reported to the sponsor and regulatory authorities within a specified timeframe.

#### **Discussion and Conclusion**

**Tolnapersine** presented a promising profile as a centrally acting muscle relaxant with a potential for a better safety profile, particularly concerning sedation, compared to existing treatments. Its mechanism of action, involving the blockade of voltage-gated sodium and calcium channels, is well-supported by preclinical data demonstrating its inhibitory effects on spinal reflexes.

Early clinical data from the Phase 1 CNS effects study and the Phase 2 STAR study were encouraging. The Phase 1 study suggested a lack of driving impairment and somnolence at therapeutic and supratherapeutic doses compared to cyclobenzaprine. The Phase 2 study



showed a trend towards efficacy, with the 200 mg TID dose demonstrating a statistically significant reduction in pain compared to placebo.

However, the failure of the pivotal Phase 3 RESUME-1 trial to meet its primary efficacy endpoint casts significant doubt on the clinical utility of **Tolnapersine** for acute muscle spasms. The discrepancy between the Phase 2 and Phase 3 results could be attributed to various factors, including the heterogeneity of the patient population in a larger trial, the placebo effect, or the possibility that the observed effect in the Phase 2 study was not robust enough to be replicated.

In conclusion, while **Tolnapersine** has a well-defined mechanism of action and a favorable safety profile, its clinical development has been halted due to a lack of demonstrated efficacy in a large-scale trial. This underscores the challenges in translating promising preclinical and early clinical findings into successful late-stage clinical outcomes, particularly in indications like acute pain where the placebo response can be substantial. Further research, if pursued, would need to carefully re-evaluate the target patient population and clinical trial design to determine if there is a viable path forward for **Tolnapersine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. RESUME-1: a Phase III study of tolperisone in the treatment of painful, acute muscle spasms of the back PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurana Pharmaceuticals Announces Publication in the Journal of Pain Research [prnewswire.com]



- 6. Neurana Pharmaceuticals Completes Patient Enrollment in Phase 3 RESUME-1 Study [prnewswire.com]
- 7. Neurana Pharmaceuticals Seeks Strategic Alternatives Following Phase 3 Study [prnewswire.com]
- 8. Neurana Pharmaceuticals Seeks Strategic Alternatives Following Phase 3 Study -BioSpace [biospace.com]
- 9. cogres.com [cogres.com]
- To cite this document: BenchChem. [Tolnapersine: A Technical Whitepaper on a Centrally Acting Muscle Relaxant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198130#tolnapersine-as-a-potential-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com